molecular formula C16H22N2O4S B2459567 Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 342887-74-5

Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2459567
CAS RN: 342887-74-5
M. Wt: 338.42
InChI Key: SGUWKMQAFCSXOF-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 24237-43-2 . It has a molecular weight of 268.34 . The IUPAC name for this compound is ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H16N2O3S/c1-3-17-12 (16)10-8-4-5-14 (7 (2)15)6-9 (8)18-11 (10)13/h3-6,13H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.34 .

Scientific Research Applications

Annulation Reactions for Synthesis of Tetrahydropyridines

The compound has been explored in the context of [4 + 2] annulation reactions. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resulting adducts, including variants similar to ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, are formed with complete regioselectivity, suggesting a pathway for the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Efficient Synthesis of N-fused Heterocycles

Another research application involves the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process highlights the compound's utility in preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Synthesis of Pyrano and Pyridine Derivatives

Further, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse heterocyclic derivatives like 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, demonstrating the compound's versatility in synthesizing polyfunctional substituted pyran, pyridine, and pyridazine derivatives. This showcases its potential in creating a variety of structurally complex and biologically significant molecules (Harb et al., 1989).

Antihypertensive Activity Exploration

The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates has also been reported, starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine. These compounds are expected to exhibit antihypertensive activity, highlighting the therapeutic potential of derivatives related to this compound (Kumar & Mashelker, 2006).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 6-acetyl-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-4-6-13(20)17-15-14(16(21)22-5-2)11-7-8-18(10(3)19)9-12(11)23-15/h4-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUWKMQAFCSXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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